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Introduction
Canagliflozin is an orally administered small molecule that inhibits the sodium-glucose co-

transporter 2 (SGLT2), primarily in the proximal renal tubules.[1] This inhibition leads to a

reduction in the reabsorption of filtered glucose from the tubular fluid and an increase in urinary

glucose excretion, thereby lowering plasma glucose levels in patients with type 2 diabetes

mellitus.[2] Beyond its primary mechanism of action, the cellular uptake and distribution of

canagliflozin are critical determinants of its overall pharmacokinetic and pharmacodynamic

profile, as well as its pleiotropic effects. This guide provides a comprehensive overview of the

current understanding of canagliflozin's cellular transport, tissue and subcellular distribution,

and its interaction with key signaling pathways.

Cellular Uptake and Efflux Mechanisms
The cellular entry and exit of canagliflozin are mediated by a variety of transporters, which

influences its concentration at the site of action and in other tissues.

Transporters Involved in Canagliflozin Cellular Transport
Canagliflozin's interaction with cellular transporters is complex, involving both uptake and

efflux proteins. It is a substrate for several ATP-binding cassette (ABC) transporters, which

actively pump the drug out of cells. These include P-glycoprotein (P-gp/ABCB1), Breast Cancer
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Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 2

(MRP2/ABCC2).[3] In contrast, canagliflozin is not a significant substrate for the major uptake

transporters of the organic anion transporter (OAT), organic cation transporter (OCT), and

organic anion transporting polypeptide (OATP) families.[3]

The primary targets of canagliflozin, SGLT1 and SGLT2, also play a role in its cellular

transport. Canagliflozin competitively inhibits both SGLT1 and SGLT2, with a significantly

higher potency for SGLT2.[4] Interestingly, it has been suggested that canagliflozin may be

transported by SGLT2, which could contribute to its long duration of action.[4]

The following diagram illustrates the key transporters involved in the cellular uptake and efflux

of canagliflozin.
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Cellular uptake and efflux transporters for canagliflozin.

Quantitative Data on Transporter Interactions
The following table summarizes the available quantitative data on the interaction of

canagliflozin with key transporters.
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Transporter Parameter Value Species Reference

SGLT1 Ki 770.5 nM Human [4]

SGLT2 Ki 4.0 nM Human [4]

P-glycoprotein

(P-gp)
IC50 19.3 µM Human [3]

BCRP - Substrate Human [3]

MRP2 IC50 21.5 µM Human [3]

Tissue Distribution
Canagliflozin exhibits extensive tissue distribution, which is a key factor in its overall

pharmacological profile.

Preclinical and Clinical Findings
Following oral administration, canagliflozin is rapidly absorbed, with peak plasma

concentrations reached within 1-2 hours.[5] It has an absolute oral bioavailability of

approximately 65%.[5] Canagliflozin is highly bound to plasma proteins (around 99%),

primarily albumin.[5]

Studies in rats have shown that canagliflozin distributes to various tissues, with the highest

concentrations found in the kidney and intestinal tract.[4] The tissue-to-plasma concentration

ratio in the kidney was found to be significantly high, which is consistent with its primary site of

action.[4] Canagliflozin can also cross the blood-brain barrier, with a brain-to-serum

concentration ratio of approximately 0.3 reported in mice.[6] Furthermore, ex vivo human

placenta perfusion studies have demonstrated that canagliflozin can cross the placental

barrier.[7]

The steady-state volume of distribution in healthy individuals is approximately 83.5 L, indicating

significant distribution into tissues.[5]

Subcellular Distribution
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Direct studies on the subcellular localization of canagliflozin are limited. However, based on its

known interactions, some inferences can be made. As an inhibitor of SGLT2, which is located

on the apical membrane of proximal tubule cells, a significant portion of canagliflozin is

expected to be localized to the plasma membrane. Its interaction with intracellular signaling

molecules like AMPK suggests that it also enters the cytoplasm. Further research, potentially

using high-resolution microscopy or subcellular fractionation techniques, is needed to fully

elucidate the subcellular distribution of canagliflozin.

Effects on Cellular Signaling Pathways
Canagliflozin has been shown to modulate several key intracellular signaling pathways, which

may contribute to its pleiotropic effects beyond SGLT2 inhibition.

AMP-Activated Protein Kinase (AMPK) Pathway
Canagliflozin activates AMP-activated protein kinase (AMPK), a central regulator of cellular

energy homeostasis.[1] This activation is thought to occur, in part, through the inhibition of

mitochondrial complex I, leading to an increase in the cellular AMP/ATP ratio.[1] Activated

AMPK can then phosphorylate downstream targets to inhibit anabolic pathways, such as lipid

synthesis, and stimulate catabolic pathways.
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Canagliflozin's effect on the AMPK signaling pathway.
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Serum/Glucocorticoid-Regulated Kinase 1 (Sgk1)
Pathway
Canagliflozin has also been shown to reduce the abundance of Serum/Glucocorticoid-

regulated Kinase 1 (Sgk1).[8] Sgk1 is involved in the regulation of various ion transporters,

including the epithelial sodium channel (ENaC). By reducing Sgk1 levels, canagliflozin may

indirectly affect sodium transport in tissues like the kidney, which could contribute to its diuretic

and blood pressure-lowering effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12448466/
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Canagliflozin

Sgk1 Abundance

Reduces

ENaC Activity

Regulates

Decreased Sodium
Transport

Mediates

 

Start

Synthesis of
[18F]Canagliflozin

Animal Preparation
(e.g., fasting)

IV Injection of
Radiotracer

Dynamic PET/CT
Scanning

Image Reconstruction
and Analysis

Quantification of
Tissue Distribution

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b606465?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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